Cas no 6939-39-5 (N-ethyl-2-(trifluoromethyl)-7h-purin-6-amine)
6939-39-5 structure
Product Name:N-ethyl-2-(trifluoromethyl)-7h-purin-6-amine
CAS-nummer:6939-39-5
MF:C8H8F3N5
MW:231.177830696106
CID:1736646
PubChem ID:4574429
Update Time:2025-04-21
N-ethyl-2-(trifluoromethyl)-7h-purin-6-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- N-ethyl-2-(trifluoromethyl)-7h-purin-6-amine
- AC1NDDY6
- ethyl-(2-trifluoromethyl-7(9)H-purin-6-yl)-amine
- SureCN3141424
- NSC57015
- SureCN3141427
- AC1NDDY6; ethyl-(2-trifluoromethyl-7(9)H-purin-6-yl)-amine; SureCN3141424; NSC57015; SureCN3141427;
- NSC-57015
- GIQUWNHXATXJAX-UHFFFAOYSA-N
- DTXSID10404414
- SCHEMBL3141424
- 6939-39-5
-
- Inchi: 1S/C8H8F3N5/c1-2-12-5-4-6(14-3-13-4)16-7(15-5)8(9,10)11/h3H,2H2,1H3,(H2,12,13,14,15,16)
- InChI-sleutel: GIQUWNHXATXJAX-UHFFFAOYSA-N
- LACHT: FC(C1N=C2C(=C(N=1)NCC)NC=N2)(F)F
Berekende eigenschappen
- Exacte massa: 231.07334
- Monoisotopische massa: 231.073
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 2
- Complexiteit: 246
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 66.5A^2
- XLogP3: 1.7
Experimentele eigenschappen
- Dichtheid: 1.63
- Kookpunt: 233.2°C at 760 mmHg
- Vlampunt: 94.8°C
- Brekindex: 1.619
- PSA: 61.47
- LogboekP: 1.87650
N-ethyl-2-(trifluoromethyl)-7h-purin-6-amine Gerelateerde literatuur
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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